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Compound of Interest

Compound Name: BY27

Cat. No.: B12420959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activities of BY27, a potent and selective inhibitor of

the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of

proteins. The information presented herein is curated from publicly available scientific literature

and databases to support ongoing research and drug development efforts in the field of

epigenetics and oncology.

Core Chemical and Physical Properties
BY27 is a small molecule inhibitor identified as a promising candidate for further preclinical and

clinical investigation due to its high selectivity for the BD2 domain of BET proteins. This

selectivity may offer a therapeutic advantage by minimizing off-target effects associated with

pan-BET inhibitors.
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Property Value

Chemical Formula C₂₂H₂₁ClN₆

Molecular Weight 404.89 g/mol

CAS Number 2247236-59-3

Canonical SMILES
N([C@H]1C=2C(N3C(CC1)=NN=C3C)=CC=C(

C2)C=4C=NN(C)C4)C5=CC=C(Cl)C=C5

Appearance Solid powder

Biological Activity and Selectivity
BY27 exhibits potent inhibitory activity against the second bromodomain of various BET family

members, with a pronounced selectivity over the first bromodomain (BD1). This selectivity is

attributed to specific molecular interactions within the BD2 binding pocket.

Table 2.1: Inhibitory Activity of BY27 against BET
Bromodomains

Target Assay Type Kᵢ (nM) Kₐ (nM)

BRD2 BD1 AlphaScreen 95.5 45

BRD2 BD2 AlphaScreen - 1.2

BRD3 BD1 AlphaScreen 77.9 12

BRD3 BD2 AlphaScreen 5.3 -

BRD4 BD1 AlphaScreen 80 26

BRD4 BD2 AlphaScreen 7.3 3.5

BRDT BD1 AlphaScreen - 64

BRDT BD2 AlphaScreen - 3

Kᵢ: Inhibitory constant; Kₐ: Dissociation constant. Data compiled from various sources.[1][2]
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Table 2.2: BD1/BD2 Selectivity of BY27
BET Protein Fold Selectivity (BD1/BD2)

BRD2 38

BRD3 5

BRD4 7

BRDT 21

Selectivity is calculated from the ratio of BD1 to BD2 inhibitory constants.[2]

Mechanism of Action and Signaling Pathway
BY27 exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of

the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated

histones and transcription factors, thereby modulating the expression of key oncogenes and

cell cycle regulators. A primary downstream effect is the suppression of the MYC oncogene and

the upregulation of the cell cycle inhibitor p21.[3][4][5]

Epigenetic Regulation

Transcriptional Regulation Cellular Effects

Acetylated Histones BET Proteins (BRD2/3/4)
Recruits

MYC GenePromotes Transcription

p21 Gene
Suppresses Transcription

Cell ProliferationDrives

Cell Cycle Arrest
Induces

Apoptosis

Suppresses

Can lead to

BY27
Inhibits BD2 Domain

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of BY27 action.
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Experimental Protocols
The following are generalized protocols for key experiments typically used in the evaluation of

BET inhibitors like BY27. Specific parameters may vary based on the primary research by

Chen D, et al.

AlphaScreen™ Binding Assay
This assay is used to determine the binding affinity of BY27 to BET bromodomains.

Reagent Preparation

Incubation Steps

Detection

Biotinylated Histone Peptide

Incubate Peptide, Bromodomain, and BY27

GST-tagged BET Bromodomain Streptavidin Donor Beads

Add Streptavidin Donor Beads and Incubate (in dark)

Anti-GST Acceptor Beads

Add Anti-GST Acceptor Beads and Incubate

BY27 (or DMSO control)

Read AlphaScreen Signal at 520-620 nm

Click to download full resolution via product page

Figure 2: Workflow for the AlphaScreen™ binding assay.
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Methodology:

A biotinylated histone H4 peptide (acetylated) is incubated with a GST-tagged BET

bromodomain protein in the presence of varying concentrations of BY27 or a DMSO vehicle

control.

Glutathione (GSH) acceptor beads are added, which bind to the GST tag on the

bromodomain.

Streptavidin-coated donor beads are then added, which bind to the biotinylated histone

peptide.

If the bromodomain and histone peptide interact, the donor and acceptor beads are brought

into close proximity.

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the

acceptor bead, resulting in a light emission at 520-620 nm.

BY27, by inhibiting the bromodomain-histone interaction, will cause a decrease in the

AlphaScreen signal.

The IC₅₀ value is determined by plotting the signal intensity against the concentration of

BY27.

Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in a culture after treatment with BY27.

Cell Lines:

MV4-11: Human acute myeloid leukemia (AML) cell line.

HepG2: Human liver cancer cell line (often used for cytotoxicity assessment).

Methodology:

Cells are seeded in 96-well or 384-well opaque plates and allowed to adhere overnight (for

adherent cells like HepG2).
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The cells are then treated with a serial dilution of BY27 or a vehicle control (DMSO) for a

specified period (e.g., 72 hours).

After the incubation period, the plates are equilibrated to room temperature.

CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains

luciferase and its substrate.

In the presence of ATP from viable cells, the luciferase catalyzes a reaction that produces a

luminescent signal.

The luminescence is measured using a plate reader. The signal intensity is directly

proportional to the number of viable cells.

The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response

curve.[1][6]

In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of BY27 in a living organism.

Animal Model:

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude).

Methodology:

MV4-11 cells are implanted subcutaneously into the flank of the mice.[7]

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

The mice are then randomized into treatment and control groups.

The treatment group receives BY27 via a specified route (e.g., oral gavage or intraperitoneal

injection) at a predetermined dose and schedule. The control group receives a vehicle.

Tumor volume and body weight are measured regularly (e.g., twice weekly).
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The study is concluded when tumors in the control group reach a predetermined size or at a

specified time point.

The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated

group versus the control group.[7]

Co-crystal Structure and Binding Mode
The co-crystal structure of BY27 in complex with the second bromodomain of BRD2 has been

resolved (PDB ID: 6K04), providing critical insights into its mechanism of action and selectivity.

[8]

The structure reveals that the triazole group of BY27 establishes a water-bridged hydrogen-

bonding network with key residues in the BD2 binding pocket, including H433 and N429. This

specific interaction is a major determinant of BY27's selectivity for BD2 over BD1.
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Figure 3: Key interactions of BY27 in the BRD2 BD2 binding pocket.

Conclusion
BY27 is a potent and selective inhibitor of the BD2 domain of BET proteins with demonstrated

anti-proliferative activity in cancer cell lines and in vivo efficacy in a mouse xenograft model. Its

selectivity for BD2 may translate to an improved therapeutic window compared to pan-BET

inhibitors. The detailed structural and biological data presented in this guide provide a solid

foundation for further investigation of BY27 as a potential therapeutic agent for the treatment of

cancers and other diseases driven by BET protein dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. promega.com [promega.com]

2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

3. Potent bromodomain and extraterminal domain inhibitor JAB-8263 suppresses MYC
expression and exerts anti-tumor activity in colorectal cancer models - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC
[pmc.ncbi.nlm.nih.gov]

6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

7. promega.com [promega.com]

8. rcsb.org [rcsb.org]

To cite this document: BenchChem. [In-depth Technical Guide to BY27: A Selective BET
Bromodomain 2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12420959#chemical-structure-and-properties-of-
by27]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12420959?utm_src=pdf-body
https://www.benchchem.com/product/b12420959?utm_src=pdf-body
https://www.benchchem.com/product/b12420959?utm_src=pdf-body
https://www.benchchem.com/product/b12420959?utm_src=pdf-custom-synthesis
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://pmc.ncbi.nlm.nih.gov/articles/PMC4725578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9994054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9994054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9994054/
https://www.researchgate.net/publication/312135122_The_BET_Bromodomain_Inhibitor_JQ1_Suppresses_Chondrosarcoma_Cell_Growth_via_Regulation_of_YAPp21c-Myc_Signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC3187920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3187920/
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.rcsb.org/structure/6K04
https://www.benchchem.com/product/b12420959#chemical-structure-and-properties-of-by27
https://www.benchchem.com/product/b12420959#chemical-structure-and-properties-of-by27
https://www.benchchem.com/product/b12420959#chemical-structure-and-properties-of-by27
https://www.benchchem.com/product/b12420959#chemical-structure-and-properties-of-by27
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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